
N,N-Didesmethylvenlafaxine
Overview
Description
N,N-didesmethylvenlafaxine is a monomethoxybenzene that is the N,N-didesmethyl derivative of venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a monomethoxybenzene, an amino alcohol, a member of cyclohexanols and a primary amino compound.
Mechanism of Action
Target of Action
It’s known that this compound possesses anti-depressant activity . Anti-depressants often work by modulating the levels of certain neurotransmitters in the brain, which are involved in mood regulation.
Mode of Action
Given its anti-depressant activity , it may interact with neurotransmitter receptors or transporters in the brain, altering the reuptake or release of neurotransmitters and thereby influencing neuronal communication and mood regulation.
Biochemical Pathways
As an anti-depressant , it likely influences the monoaminergic system, which includes the serotonin, norepinephrine, and dopamine pathways. These pathways play key roles in mood regulation, and alterations in these pathways are often implicated in depression.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and it’s soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
Given its anti-depressant activity , it likely influences neuronal communication and potentially alters the function of neural circuits involved in mood regulation.
Action Environment
It’s known that the compound should be stored at room temperature, preferably in a cool and dark place , which suggests that temperature and light exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. The interaction between 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and MAO can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound may interact with serotonin and norepinephrine transporters, affecting their reuptake and enhancing neurotransmitter availability .
Cellular Effects
The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the cAMP response element-binding protein (CREB) pathway, which plays a role in neuroplasticity and memory formation . Furthermore, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can alter the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication .
Molecular Mechanism
At the molecular level, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol exerts its effects through various binding interactions with biomolecules. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the availability of these neurotransmitters in the synaptic cleft . This compound also interacts with MAO, inhibiting its activity and preventing the breakdown of neurotransmitters . These interactions result in enhanced neurotransmission and improved mood regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in vitro has been associated with sustained increases in neurotransmitter levels and enhanced neuronal activity .
Dosage Effects in Animal Models
The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol vary with different dosages in animal models. Low to moderate doses of this compound have been shown to produce antidepressant-like effects, improving mood and reducing anxiety . High doses may lead to toxic or adverse effects, such as increased heart rate, hypertension, and behavioral changes . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolism of this compound results in the formation of various metabolites, which may contribute to its overall pharmacological effects . Additionally, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can influence metabolic flux and alter metabolite levels in the brain .
Transport and Distribution
The transport and distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to various tissues, including the liver, kidneys, and heart . The localization and accumulation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in these tissues can influence its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can affect its interactions with biomolecules and its overall pharmacological effects.
Biological Activity
N,N-Didesmethylvenlafaxine (NNDDV) is a notable metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of depression and anxiety disorders. Understanding the biological activity of NNDDV is crucial for evaluating its pharmacological implications, particularly in the context of venlafaxine metabolism and its therapeutic effects.
NNDDV, also known as Venlafaxine EP Impurity C, is synthesized as an intermediate in the metabolic pathway of venlafaxine. It is characterized by the following chemical structure:
- Chemical Name : 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
NNDDV is produced through the N-demethylation process of venlafaxine, primarily mediated by cytochrome P450 enzymes, including CYP2D6 and CYP3A4. The metabolic pathway can be summarized as follows:
- Venlafaxine (VEN) → O-desmethylvenlafaxine (ODV)
- ODV → N-desmethylvenlafaxine (NDV)
- NDV → this compound (NNDDV)
Pharmacological Profile
NNDDV exhibits a relatively low affinity for serotonin and norepinephrine receptors compared to its parent compound, venlafaxine. Its biological activity can be summarized in the following table:
Compound | Receptor Affinity | IC50 (nM) |
---|---|---|
Venlafaxine | High | 10-30 |
O-desmethylvenlafaxine (ODV) | Moderate | 100-200 |
N-desmethylvenlafaxine (NDV) | Low | 500-900 |
This compound | Very Low | ~900 |
As indicated, NNDDV has an IC50 value around 900 nM, suggesting it has minimal pharmacological action at typical therapeutic concentrations compared to its parent compound .
Toxicological Considerations
Recent studies have highlighted potential toxicological concerns associated with venlafaxine overdose, where NNDDV may play a role in adverse effects. A case study documented life-threatening cardiogenic shock linked to venlafaxine overdose, with elevated levels of both ODV and NNDDV detected in plasma . The toxicological profile includes:
- Cardiotoxicity : Associated with sodium channel blockade leading to QT prolongation.
- Neurological Effects : Potential for seizures and altered consciousness due to serotonergic activity.
Clinical Case: Venlafaxine Overdose
In a reported case involving a 53-year-old female patient who overdosed on venlafaxine, plasma concentrations of NNDDV were measured alongside other metabolites. The patient exhibited severe hypotension and altered mental status, necessitating intensive care management including mechanical ventilation and ECMO support .
Analytical Methodologies
To evaluate the pharmacokinetics of NNDDV and other metabolites, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed. A multiplexed assay was validated for simultaneous quantification of venlafaxine and its metabolites, including NNDDV . Key findings from this study include:
- Analytical range: 5–800 ng/mL for all analytes.
- Inter-assay imprecision: 1.9–9.3% across various concentrations.
- Recovery efficiency: >96% for all analytes.
Scientific Research Applications
Pharmacokinetics and Metabolism
DDV is formed through the metabolism of venlafaxine, which is extensively metabolized in the liver. The metabolic pathways involve the conversion of venlafaxine to its active metabolites, primarily O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), with DDV being a minor metabolite. The pharmacokinetic profile of these compounds is crucial for understanding their therapeutic effects and potential side effects.
- Metabolism Overview :
Therapeutic Implications
While DDV itself may not be the primary focus in clinical applications, its role as a metabolite contributes to the overall efficacy and safety profile of venlafaxine. Understanding the therapeutic implications involves examining how DDV interacts with neurotransmitter systems.
- Potential Effects :
Analytical Methods for Quantification
Accurate measurement of DDV in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. Several analytical techniques have been developed for this purpose:
- High-Performance Liquid Chromatography (HPLC) :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
Case Studies
Several studies have investigated the metabolic profiles of venlafaxine and its metabolites, including DDV:
- Case Study: Toxicology Screening :
- Clinical Pharmacokinetics :
Summary Table of Key Findings
Compound | % Metabolized | Half-Life (hrs) | Primary Action |
---|---|---|---|
Venlafaxine | N/A | 5.1 | Inhibition of serotonin/norepinephrine reuptake |
O-Desmethylvenlafaxine (ODV) | 56% | 11–13 | Active metabolite |
N,N-Didesmethylvenlafaxine (DDV) | 16% | ~5.4 | Minor metabolite |
Chemical Reactions Analysis
N-methylation Reaction
N,N-didesmethylvenlafaxine can be N-methylated using formaldehyde and formic acid to produce venlafaxine . The presence of a specific salt of formic acid allows the N-methylation of the precursors to proceed very quickly and with a high yield, avoiding the formation of undesirable by-products . It is believed that this is caused by an accelerating action the formic acid salt has on the conversion of spiro venlafaxine, which is likely an intermediary product in the N-methylation of N,N-didesmethyl venlafaxine and only slowly reacts to venlafaxine .
O-Demethylation and N-Demethylation Reactions
Venlafaxine is metabolized into two major metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) . N-Desmethylvenlafaxine can then undergo O-demethylation to form N,O-didesmethylvenlafaxine [10, 13].
Inhibition of Imipramine Receptor
This compound inhibited binding of $$3H]imipramine to imipramine receptor in rat brain with IC50 value of 900 nM .
Production of N,O-Didesmethylvenlafaxine
This compound is an intermediate in the synthesis of N,O-Didesmethylvenlafaxine . N-Desmethylvenlafaxine can undergo O-demethylation to form N,O-didesmethylvenlafaxine, a reaction catalyzed by CYP2C19 or CYP3A4 .
Salt Formation
Salts of (±)-N,N-didesmethylvenlafaxine, such as the HCl salt, can be formed using reaction conditions well known in the art .
Q & A
Basic Research Questions
Q. What is the structural and functional role of N,N-Didesmethylvenlafaxine in Venlafaxine metabolism?
this compound is a primary metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). It forms through sequential demethylation of the parent drug and retains partial pharmacological activity. Analytical workflows for its identification include untargeted metabolomics coupled with LC-MS/MS, as demonstrated in the GNPS Drug Library, which captures metabolite spectra from in vitro microsomal assays . Structural confirmation requires comparison with certified reference standards (e.g., CAS 93413-77-5) to validate purity ≥98% .
Q. What methodologies are recommended for detecting and quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is standard for quantification. For example, USP monographs for Venlafaxine specify impurity profiling using gradient elution (e.g., mobile phase: phosphate buffer and acetonitrile) with a detection limit of 0.05% for related substances . Calibration curves should be validated using spiked plasma/serum samples, with attention to matrix effects and recovery rates. Partial least squares (PLS) regression can address inter-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Discrepancies in half-life or bioavailability often arise from differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms) or assay sensitivity. To mitigate this:
- Use harmonized protocols, such as the FDA’s Bioanalytical Method Validation guidelines.
- Employ isotopic labeling (e.g., deuterated internal standards) to improve quantification accuracy.
- Conduct meta-analyses with stratification by demographic/genetic factors .
Q. What experimental strategies optimize the synthesis of this compound for in vitro studies?
Synthesis involves selective demethylation of Venlafaxine using liver microsomes or recombinant CYP450 enzymes. Key considerations:
- Validate reaction completeness via NMR (e.g., loss of methyl group signals at δ 2.3–2.7 ppm).
- Purify via preparative HPLC with a C18 column and 0.1% formic acid buffer.
- Confirm purity using differential scanning calorimetry (DSC) and mass spectrometry .
Q. How should researchers design in vitro assays to profile this compound’s neuropharmacological activity?
- Receptor Binding Assays : Test affinity for serotonin (5-HT) and norepinephrine (NET) transporters using radiolabeled ligands (e.g., [³H]-paroxetine for 5-HT).
- Functional Activity : Measure cAMP accumulation in HEK293 cells expressing human transporters.
- Safety Profiling : Assess off-target effects using hERG channel assays and cytotoxicity screens (e.g., MTT assay in hepatic cell lines) .
Q. Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (nitrile gloves, lab coats, ANSI-approved goggles) to prevent dermal/ocular exposure.
- Store at 2–8°C in airtight containers under nitrogen to prevent degradation.
- Dispose of waste via licensed biohazard contractors, adhering to EPA guidelines for amine-containing compounds .
Q. How can researchers ensure data reproducibility in metabolite identification studies?
Properties
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHIQRIIBKNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891440 | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-77-5 | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Didesmethylvenlafaxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIDESMETHYLVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.